3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile
Overview
Description
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile is a chemical compound known for its significant role in the synthesis of various insecticides. This compound is a derivative of cyclopropane and is characterized by the presence of a dichloroethenyl group and a carbonitrile group attached to the cyclopropane ring. It is widely used in the agricultural industry due to its effectiveness in pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with various reagents. One common method includes the use of dimethylformamide (DMF) as a solvent and involves multiple steps, including halogen exchange reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of high temperatures and specific catalysts to ensure the efficient conversion of raw materials into the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUWHULRJBGIQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C#N)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512528 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61820-11-9 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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